molecular formula C22H27N3O3 B5627609 9-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

9-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5627609
M. Wt: 381.5 g/mol
InChI Key: ZLDINDQLBLDSNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one and related compounds involves several steps, including Michael addition reactions and spirocyclization processes. Yang et al. (2008) describe a divergent synthesis method involving Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor to introduce various substituents at C-1(5) (Yang et al., 2008). Parameswarappa and Pigge (2011) detail an approach for constructing 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of 9-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one and its derivatives has been studied using various techniques. Zeng et al. (2021) explored the crystal structure, confirming its triclinic P-1 space group, and performed quantum chemical computations to reveal optimized geometric structures and thermodynamic properties (Zeng et al., 2021).

Chemical Reactions and Properties

Various chemical reactions involving 9-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one and its analogs have been explored, including spirocyclization and Michael addition. Islam et al. (2017) developed a methodology for synthesizing diazaspiro[5.5]undecane derivatives via cascade cyclization (Islam et al., 2017).

Physical Properties Analysis

The physical properties, including crystal structure and thermodynamic properties, provide insight into the stability and reactivity of the compound. Zeng et al. (2021) conducted a detailed study on these aspects, offering a comprehensive understanding of the material's behavior under various conditions (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties of 9-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one, including reactivity and interaction with other chemical entities, have been examined through various studies. Aggarwal and Khurana (2015) focused on the synthesis and solvatochromic analysis of diazaspiro compounds, highlighting the impact of solvent polarity on photophysical behavior (Aggarwal & Khurana, 2015).

properties

IUPAC Name

9-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15-19(16(2)28-23-15)21(27)25-11-9-22(10-12-25)13-18(20(26)24(3)14-22)17-7-5-4-6-8-17/h4-8,18H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDINDQLBLDSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3(CC2)CC(C(=O)N(C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

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